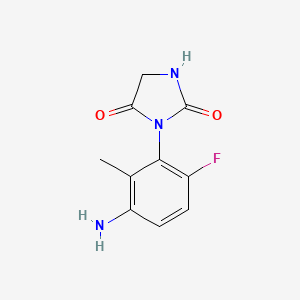

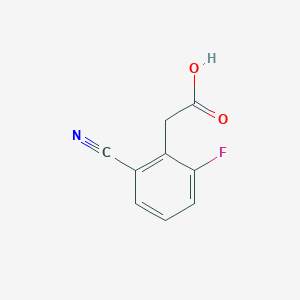

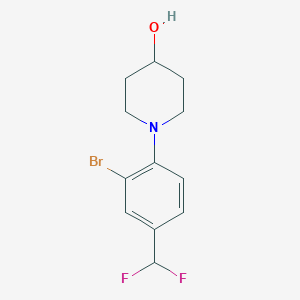

![molecular formula C4H10N2OS2 B1382346 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide CAS No. 1803570-59-3](/img/structure/B1382346.png)

2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide

Descripción general

Descripción

“2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide” is a chemical compound with the CAS Number: 1803570-59-3 . It has a molecular weight of 166.27 . The IUPAC name for this compound is 2-((methyl-(methylene)sulfinyl)amino)ethanethioamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H10N2OS2/c1-9(2,7)6-3-4(5)8/h1,3H2,2H3,(H2,5,8)(H,6,7) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties might be available in specialized databases or scientific literature.Aplicaciones Científicas De Investigación

Chemotherapeutic Properties

2-Amino-9-beta-D-ribofuranosylpurine-6-sulfinamide, a derivative of 6-thioguanosine, exhibited promising chemotherapeutic characteristics against various tumors and strains of experimental leukemia in mice. This compound showcased unique properties, including the ability to penetrate the central nervous system more effectively than 6-thioguanosine and demonstrated efficacy against experimental leukemias resistant to other chemotherapeutic agents, suggesting its potential clinical relevance for treating human leukemia (Avery et al., 1990).

Hepatoprotective Applications

Research focused on designing sulfanyl-substituted 3,5-dimethylisoxazoles, structural analogs of the drug S-adenosyl-L-methionine (SAM), demonstrated that these compounds, particularly the Palladium(II) complex, exhibit hepatoprotective activity comparable to SAM, with the potential for use in treating liver-related conditions (Akhmetova et al., 2018).

Anti-inflammatory and Analgesic Effects

N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, synthesized through reactions with amino acids, displayed significant anti-inflammatory activity in a xylene-induced ear edema model in mice. Some compounds even exceeded the anti-inflammatory activity of the standard drug aspirin, highlighting their potential as novel anti-inflammatory agents (Li et al., 2008).

Interactions with Biological Membranes

Dimethyl sulphoxide (DMSO) is known for its diverse biological applications, including its role as a cryoprotectant, cell fusogen, and permeability-enhancing agent. Its interactions with biological membranes, particularly lipid components of cell membranes, are crucial for its function in biological systems. This review highlighted the interactions between DMSO and membranes and proposed models to explain how DMSO mediates its effects on biological functions through its impact on membrane stability and properties (Yu & Quinn, 1998).

Modulation of Enzymatic Activities

Research indicates that dimethyl sulphone can influence enzymatic activities. Although inactive as a hepatic microsomal enzyme stimulator in rats, in vitro addition of dimethyl sulphone to microsomes led to an increase in the enzymic formation of paraaminophenol, suggesting its potential role in modulating enzymatic activities relevant to liver function (Stock & Fouts, 1971).

Safety and Hazards

Propiedades

IUPAC Name |

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2OS2/c1-9(2,7)6-3-4(5)8/h3H2,1-2H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFRBGBLYSQABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NCC(=S)N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1382264.png)

![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)

![N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B1382274.png)

![3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382276.png)